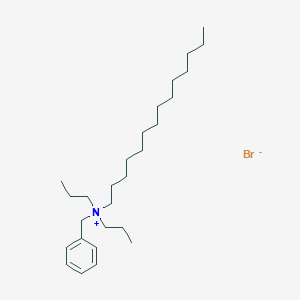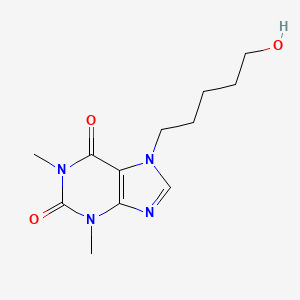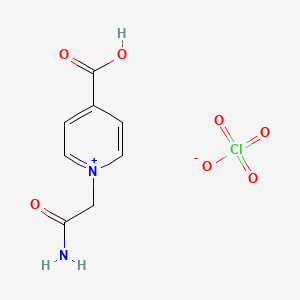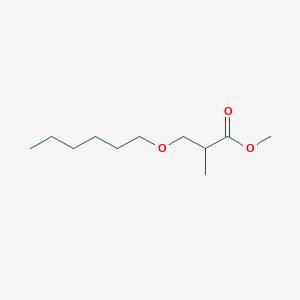![molecular formula C8H10O8P2S B14379763 2-[(Diphosphonomethyl)sulfanyl]benzoic acid CAS No. 89987-59-7](/img/structure/B14379763.png)
2-[(Diphosphonomethyl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diphosphonomethyl)sulfanyl]benzoic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzoic acid core with a diphosphonomethyl group and a sulfanyl group attached, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphosphonomethyl)sulfanyl]benzoic acid typically involves the introduction of the diphosphonomethyl and sulfanyl groups onto a benzoic acid derivative. One common method includes the reaction of a benzoic acid derivative with a diphosphonomethylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the successful attachment of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Diphosphonomethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The benzoic acid core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[(Diphosphonomethyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(Diphosphonomethyl)sulfanyl]benzoic acid involves its interaction with molecular targets through its functional groups. The diphosphonomethyl group can form strong interactions with metal ions, while the sulfanyl group can participate in redox reactions. These interactions enable the compound to modulate various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler analog without the diphosphonomethyl and sulfanyl groups.
2-[(Phosphonomethyl)sulfanyl]benzoic acid: A similar compound with only one phosphonomethyl group.
2-[(Diphosphonomethyl)thio]benzoic acid: A compound with a thio group instead of a sulfanyl group.
Uniqueness
2-[(Diphosphonomethyl)sulfanyl]benzoic acid is unique due to the presence of both diphosphonomethyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.
Propiedades
Número CAS |
89987-59-7 |
|---|---|
Fórmula molecular |
C8H10O8P2S |
Peso molecular |
328.17 g/mol |
Nombre IUPAC |
2-(diphosphonomethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H10O8P2S/c9-7(10)5-3-1-2-4-6(5)19-8(17(11,12)13)18(14,15)16/h1-4,8H,(H,9,10)(H2,11,12,13)(H2,14,15,16) |
Clave InChI |
XRUGRCQMSUKVBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)SC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


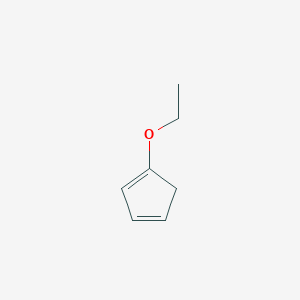
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)
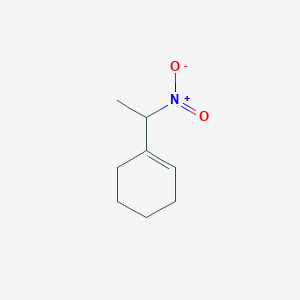
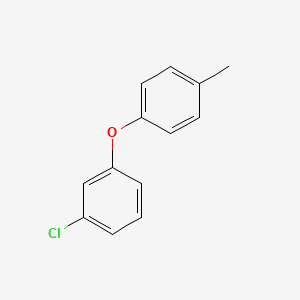
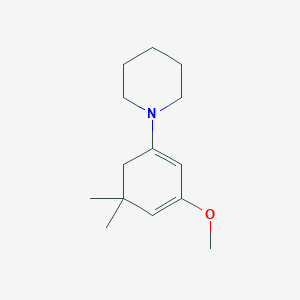
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
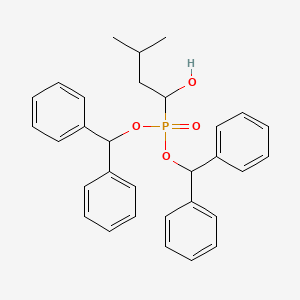

oxophosphanium](/img/structure/B14379739.png)
